molecular formula C17H20N6O3S B6542388 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021216-94-3

1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6542388
CAS RN: 1021216-94-3
M. Wt: 388.4 g/mol
InChI Key: KTKWQVXGCMBRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (EBTP) is a small molecule that has been studied for its potential applications in various scientific fields. EBTP is a heterocyclic compound with a complex structure, and it has been found to possess several interesting biological and pharmacological properties.

Scientific Research Applications

1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential applications in various scientific fields, from medicinal chemistry to biotechnology. In medicinal chemistry, 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential as an anti-inflammatory and anti-cancer agent. In biotechnology, 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has also been studied for its potential to increase the solubility of certain drugs, and it has been found to possess antioxidant and antifungal properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is still not fully understood. However, it is believed that 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been found to interact with certain receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been found to possess a variety of biochemical and physiological effects. In animal studies, 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been found to possess anti-inflammatory and anti-cancer properties. It has also been found to possess antioxidant and antifungal properties. In addition, 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been found to possess anti-obesity and anti-diabetic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine in lab experiments is its low cost and availability. 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is relatively inexpensive, and it is readily available from chemical suppliers. In addition, 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is relatively stable and has a low toxicity profile. However, 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is not water-soluble, and this can limit its use in some experiments.

Future Directions

The potential applications of 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine are far-reaching, and there are numerous potential future directions for research. One potential direction is to further investigate the mechanism of action of 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine and its potential to interact with other receptors. In addition, further research is needed to investigate the potential of 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine to inhibit the growth of certain bacteria, fungi, and viruses. Furthermore, further research is needed to investigate the potential of 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine to increase the solubility of certain drugs. Finally, further research is needed to investigate the potential of 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine to be used as an anti-inflammatory and anti-cancer agent.

Synthesis Methods

1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be synthesized by a multi-step process using a variety of reagents. The first step involves the reaction of ethyl 4-ethoxybenzene sulfonate with 1-amino-2,4-dithiazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the ethoxybenzene sulfonamide derivative, which is then reacted with piperazine in the presence of an acid, such as hydrochloric acid or sulfuric acid. Finally, the resulting product is reacted with 1-amino-4-methyl-2,4-dithiazole to form 1-(4-ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine.

properties

IUPAC Name

6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c1-2-26-14-3-5-15(6-4-14)27(24,25)22-11-9-21(10-12-22)17-8-7-16-19-18-13-23(16)20-17/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKWQVXGCMBRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

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